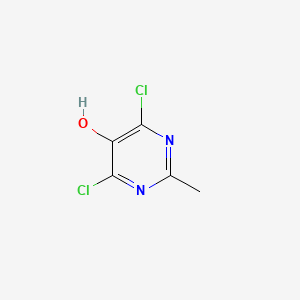
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the furan ring can be achieved through substitution reactions. For instance, the methyl group can be added via alkylation reactions using methyl halides, while the furan ring can be introduced through cross-coupling reactions using furan derivatives and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or furan rings. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may influence signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like 1-Methyl-4-(2-furyl)pyrrolidin-3-amine and 1-Methyl-4-(3-methylfuran-2-yl)pyrrolidin-3-amine share structural similarities but differ in the position and type of substituents.
Furan Derivatives: Compounds such as 5-Methylfuran-2-amine and 2-Methyl-5-furylamine exhibit similar furan ring structures but lack the pyrrolidine ring.
Uniqueness: The unique combination of the pyrrolidine and furan rings in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-10(13-7)8-5-12(2)6-9(8)11/h3-4,8-9H,5-6,11H2,1-2H3 |
InChI-Schlüssel |
AKEHHWOHPGUYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2CN(CC2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




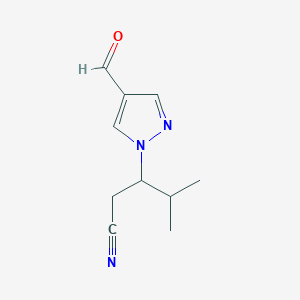

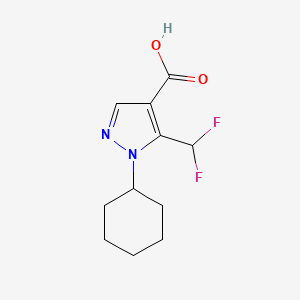
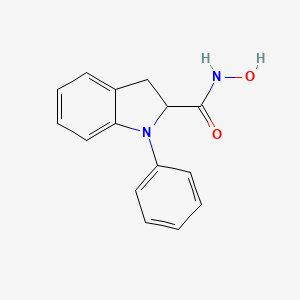

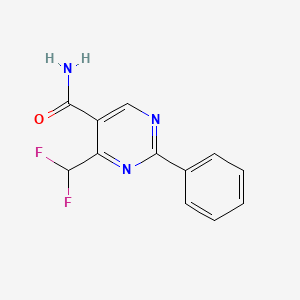
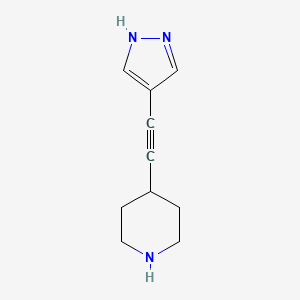
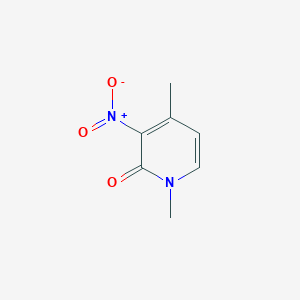
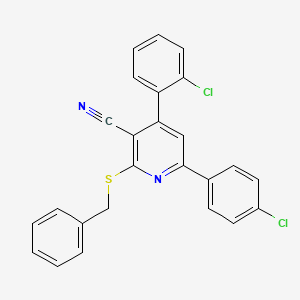
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

